Superior Clinical Activity in Taxane-Resistant Metastatic Breast Cancer (MBC)
Larotaxel dihydrate demonstrates a clinically meaningful overall response rate (ORR) in a patient population with taxane-resistant metastatic breast cancer, a setting where standard taxanes show minimal to no benefit [1]. In a Phase II trial, patients were stratified by their response to prior taxane therapy. For those classified as 'resistant' to previous taxane treatment, larotaxel achieved an ORR of 19% with a median time to progression (TtP) of 1.6 months and a median survival time (MST) of 9.8 months. This is contrasted with the 'non-resistant' group, where the ORR was 42%, median TtP was 5.4 months, and MST was 22.6 months [1].
| Evidence Dimension | Overall Response Rate (ORR) in taxane-pretreated MBC patients |
|---|---|
| Target Compound Data | ORR: 19% (Taxane-Resistant Group); 42% (Taxane-Nonresistant Group) |
| Comparator Or Baseline | No explicit comparator drug in this trial, but baseline is historical expectation of near 0% ORR for re-treatment with a standard taxane in a truly resistant population. |
| Quantified Difference | 19% absolute ORR in a setting with expected minimal activity for docetaxel or paclitaxel. |
| Conditions | Phase II, open-label, single-arm trial. Patients (n=130) with MBC previously treated with taxane-based therapy were administered larotaxel 90 mg/m2 as a 1-h infusion every 3 weeks [1]. |
Why This Matters
This is the primary clinical evidence that larotaxel dihydrate has a differentiated and non-overlapping therapeutic niche in taxane-resistant disease, directly supporting its selection over docetaxel or paclitaxel for relevant preclinical or clinical research.
- [1] Diéras V, Limentani S, Romieu G, Tubiana-Hulin M, Lortholary A, Kaufman P, et al. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy. Ann Oncol. 2008 Jul;19(7):1255-60. PMID: 18381372. View Source
